molecular formula C18H20N4O B8040194 2,5-Bis(p-(dimethylamino)phenyl)-1,3,4-oxadiazole CAS No. 32444-53-4

2,5-Bis(p-(dimethylamino)phenyl)-1,3,4-oxadiazole

Cat. No.: B8040194
CAS No.: 32444-53-4
M. Wt: 308.4 g/mol
InChI Key: FAPXNOXKLZJBMT-UHFFFAOYSA-N
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Description

2,5-Bis(p-(dimethylamino)phenyl)-1,3,4-oxadiazole is an organic compound known for its unique structural properties and diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(p-(dimethylamino)phenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the above-mentioned laboratory procedures. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(p-(dimethylamino)phenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the phenyl rings and the oxadiazole core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,5-Bis(p-(dimethylamino)phenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2,5-Bis(p-(dimethylamino)phenyl)-1,3,4-oxadiazole exerts its effects is primarily related to its ability to interact with various molecular targets. The compound’s structure allows it to engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence biological pathways and processes, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

    2,5-Diphenyl-1,3,4-oxadiazole: Lacks the dimethylamino groups, resulting in different electronic properties and reactivity.

    2,5-Bis(p-methoxyphenyl)-1,3,4-oxadiazole: Contains methoxy groups instead of dimethylamino groups, affecting its chemical behavior and applications.

    2,5-Bis(p-nitrophenyl)-1,3,4-oxadiazole:

Uniqueness: 2,5-Bis(p-(dimethylamino)phenyl)-1,3,4-oxadiazole is unique due to the presence of dimethylamino groups, which enhance its electron-donating properties and fluorescence. This makes it particularly useful in applications requiring strong fluorescence and specific electronic characteristics.

Properties

IUPAC Name

4-[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-21(2)15-9-5-13(6-10-15)17-19-20-18(23-17)14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPXNOXKLZJBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347923
Record name Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32444-53-4
Record name Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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